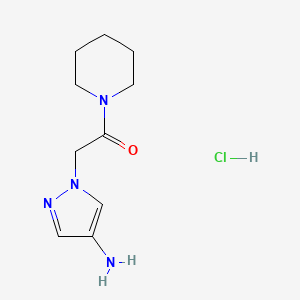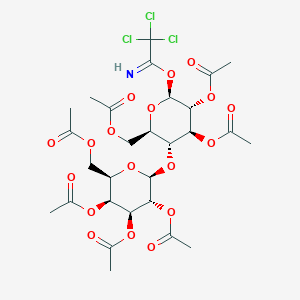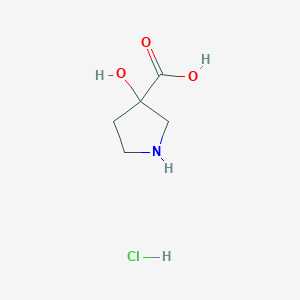
2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride
Übersicht
Beschreibung
2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride, commonly referred to as AMP-HCl, is an organic compound that has found a variety of uses in the scientific and medical fields. This compound is a derivative of the amino acid pyrazole, and is a white, crystalline solid. It is soluble in water and ethanol, and is mainly used as a research tool in laboratories. It has been studied for its ability to bind to proteins, which has enabled it to be used in a variety of biochemical and physiological applications.
Wissenschaftliche Forschungsanwendungen
Dipeptidyl Peptidase IV Inhibitors
Research on dipeptidyl peptidase IV (DPP IV) inhibitors, which include pyrazoline derivatives, has been significant due to their application in the treatment of type 2 diabetes mellitus (T2DM). These compounds work by inhibiting the degradation of incretin molecules, promoting insulin secretion and offering a therapeutic pathway for managing T2DM. The development and patenting of DPP IV inhibitors have been marked by intense research activity, reflecting the clinical importance of these compounds (Mendieta, Tarragó, & Giralt, 2011).
Cytochrome P450 Isoforms
The selectivity and potency of chemical inhibitors of cytochrome P450 (CYP) isoforms, including those involving pyrazoline or related structures, have been critically evaluated. These inhibitors are essential for understanding drug-drug interactions and for the development of safer pharmacological agents. The review covers the most selective inhibitors available for various CYP isoforms, underscoring the chemical versatility and application of heterocyclic compounds in drug metabolism studies (Khojasteh et al., 2011).
Pyrazoline Chemistry
The synthesis and chemical properties of hexasubstituted pyrazolines have been explored, demonstrating the utility of these compounds in generating structurally unique cyclopropanes and acting as oxygen-atom transfer reagents. This research illustrates the broad application of pyrazoline derivatives in organic synthesis, offering pathways to novel compounds with potential biological activity (Baumstark, Vásquez, & Mctush-Camp, 2013).
Medicinal Chemistry of Pyrazoles
Pyrazoles play a significant role in medicinal chemistry, serving as a core structure for the development of compounds with a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The versatility of pyrazoles in drug design highlights the potential for discovering new therapeutic agents (Dar & Shamsuzzaman, 2015).
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, a related heterocyclic compound, has been utilized in the design of kinase inhibitors, demonstrating the importance of heterocycles in the development of targeted cancer therapies. These inhibitors show a broad range of activity across various kinase targets, underlining the utility of such scaffolds in medicinal chemistry (Wenglowsky, 2013).
Eigenschaften
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-piperidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c11-9-6-12-14(7-9)8-10(15)13-4-2-1-3-5-13;/h6-7H,1-5,8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDQLSUSSMJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)





![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)



